molecular formula C7H6Cl2N2O2 B13598564 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid

Cat. No.: B13598564
M. Wt: 221.04 g/mol
InChI Key: FXZCSNNICHVQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4,6-dichloropyridin-3-yl)acetic acid is a high-purity chemical compound offered for research and development purposes. This compound features a dichloropyridine scaffold, a structure recognized as a privileged scaffold in medicinal and agrochemistry. The presence of both an amino and a carboxylic acid functional group on the chiral center provides versatile handles for further synthetic modification, making it a valuable building block for the creation of novel chemical entities . The dichloropyridine moiety is a common feature in many active compounds, and its integration is a established strategy in lead optimization efforts . Chlorine-containing compounds represent a significant portion of FDA-approved drugs and are known to influence properties like potency, metabolic stability, and membrane permeability . Similarly, in agrochemical research, pyridine-based structures are frequently explored for their efficacy in developing new pest control agents . This combination of a synthetically accessible amino acid structure with a dichloropyridine ring makes this compound a compound of interest for researchers designing new molecules for various applications. This product is strictly for research use and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2-amino-2-(4,6-dichloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-5(9)11-2-3(4)6(10)7(12)13/h1-2,6H,10H2,(H,12,13)

InChI Key

FXZCSNNICHVQFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid typically involves the reaction of 4,6-dichloropyridine with glycine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloropyridinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-2-(4,6-dichloropyridin-3-yl)acetic acid can be contextualized by comparing it to related compounds, as detailed below:

Table 1: Structural and Functional Comparison of Selected Amino Acid Derivatives

Compound Name Aromatic Core Substituents Functional Groups Key Properties/Activity
This compound Pyridine 4-Cl, 6-Cl Acetic acid Hypothesized enhanced polarity due to pyridine nitrogen; potential enzyme inhibition*
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Benzene 2-Cl, 4-Cl Pent-4-ynoic acid IC50 ≈ similar analogs; Gibbs free energy = –6.4 kcal/mol (collagenase inhibition)
2-Amino-2-(4-bromophenyl)acetic acid Benzene 4-Br Acetic acid Higher steric bulk vs. Cl; commercial availability (€95/g)
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid Benzene 4-OH Acetic acid Increased solubility via –OH; pharmacopeial relevance (e.g., antibiotic intermediates)
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl Benzene 4-OCH₃ Methyl ester (HCl salt) Electron-donating OCH₃; price €178/250 mg

Key Comparison Points

Aromatic Core Differences: Pyridine vs. This may enhance interactions with enzymes or receptors requiring polar contacts. Chlorine Substitution: The 4,6-dichloro substitution on pyridine creates a distinct electronic environment. Chlorine’s electron-withdrawing nature may lower the pKa of the acetic acid group compared to hydroxyl- or methoxy-substituted analogs, affecting ionization and solubility.

Substituent Position and Bioactivity: In dichlorobenzyl analogs (e.g., 2,4- vs. 2,6-dichloro), minor shifts in substituent position alter binding interactions. For instance, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid forms a 2.202 Å hydrogen bond with Gln215, while the 2,6-dichloro analog shortens this bond to 1.961 Å, suggesting tighter binding . Similar positional effects may apply to the pyridine-based compound.

Functional Group Modifications: Acetic Acid vs. Esters: The free carboxylic acid in this compound may enhance water solubility compared to esterified analogs (e.g., methyl esters), though at the cost of membrane permeability.

Biological Activity Insights :

  • Dichloro-substituted compounds exhibit collagenase inhibition (IC50 ≈ low µM range) with Gibbs free energies near –6.5 kcal/mol, indicating favorable binding . The pyridine analog’s activity may depend on whether its nitrogen can engage in complementary interactions absent in phenyl-based systems.

Biological Activity

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors, which can modulate their functions and lead to various pharmacological effects.

Structural Characteristics

The compound features an amino group that can form hydrogen bonds with biological molecules, while the dichloropyridinyl moiety can engage with hydrophobic pockets in proteins. This structural combination enhances its potential for diverse biological interactions.

Feature Description
Chemical Structure This compound
Functional Groups Amino group, dichloropyridinyl group
Molecular Weight 204.06 g/mol
Solubility Soluble in water and organic solvents

The biological activity of this compound is linked to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding, while the dichloropyridinyl structure can participate in hydrophobic interactions. These interactions may influence enzyme activities and receptor functions, potentially leading to significant pharmacological implications.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes through specific binding mechanisms. For example, it has demonstrated inhibitory effects on capsid assembly in Hepatitis B virus (HBV), indicating its potential as an antiviral agent .
  • Pharmacological Effects : The compound's ability to modulate receptor functions suggests potential applications in treating diseases where these receptors play a critical role. Its interaction with BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL), indicates possible anti-cancer properties .
  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects by inhibiting COX-2 activity, which is crucial for the inflammatory response .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Hepatitis B Virus Inhibition : A study demonstrated that derivatives of the compound could inhibit capsid assembly in HBV, showcasing their potential as antiviral agents. The binding affinity of these compounds was confirmed through X-ray crystallography and in vitro assays .
  • Cancer Research : In vitro studies have shown that modifications of the compound can enhance its potency against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyridine ring significantly affect its biological activity .

Research Findings

Research findings indicate that the unique structural features of this compound contribute to its diverse biological activities:

  • Inhibition Potency : The compound has shown IC50 values in the nanomolar range against various targets, indicating strong inhibitory activity. For instance, modifications leading to enhanced binding affinities have been reported for BCL6 inhibitors .
  • Pharmacokinetic Properties : Studies suggest that certain derivatives maintain favorable pharmacokinetic profiles, ensuring sustained therapeutic levels in vivo .

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritation (CLP Category 4).
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.